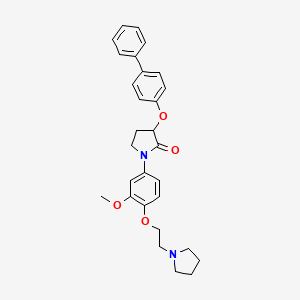![molecular formula C28H31N3O3 B10834040 2-(4-ethylphenyl)-6-[3-methoxy-4-(2-pyrrolidin-1-ylethoxy)phenyl]-5H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B10834040.png)
2-(4-ethylphenyl)-6-[3-methoxy-4-(2-pyrrolidin-1-ylethoxy)phenyl]-5H-pyrrolo[3,4-b]pyridin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID25522065-Compound-31 is a synthetic organic compound known for its significant biological activity. It has been studied extensively for its potential therapeutic applications, particularly as an inhibitor of specific enzymes and receptors. This compound has a molecular weight of 457.6 and a topological polar surface area of 4.7 .
Preparation Methods
The preparation of PMID25522065-Compound-31 involves several synthetic routes. One common method includes the reaction of tertiary propargyl alcohol with carbon monoxide and water in the presence of a palladium catalytic system . This method allows for the construction of highly optically active allenoic acid compounds in one step. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
PMID25522065-Compound-31 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, carbon monoxide, and water . The major products formed from these reactions are highly optically active allenoic acid compounds. The compound’s ability to participate in these reactions makes it a versatile intermediate in organic synthesis.
Scientific Research Applications
PMID25522065-Compound-31 has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an inhibitor of specific enzymes and receptors, such as the melanin-concentrating hormone receptor 1 (MCHR1) . In medicine, it has shown promise as a therapeutic agent for conditions like obesity and depression . Additionally, it has applications in the pharmaceutical industry as a lead compound for drug development.
Mechanism of Action
The mechanism of action of PMID25522065-Compound-31 involves its interaction with specific molecular targets. It acts as an inhibitor of the melanin-concentrating hormone receptor 1 (MCHR1), which is involved in regulating energy homeostasis and body weight . By inhibiting this receptor, the compound can modulate signaling pathways that control appetite and metabolism. This makes it a potential therapeutic agent for treating obesity and related metabolic disorders.
Comparison with Similar Compounds
PMID25522065-Compound-31 can be compared with other similar compounds, such as those listed in the Therapeutic Target Database . Some of these compounds include:
- PMID25522065-Compound-10
- PMID25522065-Compound-11
- PMID25522065-Compound-12
- PMID25522065-Compound-13
These compounds share similar structural features and biological activities but differ in their selectivity profiles and potency. PMID25522065-Compound-31 is unique due to its specific inhibition of the melanin-concentrating hormone receptor 1 (MCHR1), making it a valuable lead compound for further drug development.
Properties
Molecular Formula |
C28H31N3O3 |
|---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-6-[3-methoxy-4-(2-pyrrolidin-1-ylethoxy)phenyl]-5H-pyrrolo[3,4-b]pyridin-7-one |
InChI |
InChI=1S/C28H31N3O3/c1-3-20-6-8-21(9-7-20)24-12-10-22-19-31(28(32)27(22)29-24)23-11-13-25(26(18-23)33-2)34-17-16-30-14-4-5-15-30/h6-13,18H,3-5,14-17,19H2,1-2H3 |
InChI Key |
JRDLEMTYNVKHFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(CN(C3=O)C4=CC(=C(C=C4)OCCN5CCCC5)OC)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methanone](/img/structure/B10833968.png)
![6-[(3R)-3-aminopiperidin-1-yl]-1-but-2-ynyl-3-(5,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-6-ylmethyl)pyrimidine-2,4-dione](/img/structure/B10833977.png)
![1-[3-methyl-4-(2-methylsulfonylethoxy)phenyl]-3-(4-phenylphenoxy)pyrrolidin-2-one](/img/structure/B10833981.png)
![[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-[3-[2-methyl-4-(morpholin-4-ylmethyl)phenoxy]azetidin-1-yl]methanone](/img/structure/B10833988.png)
![8-(1,3-oxazol-5-yl)-N-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B10833995.png)
![4-[(5-chloropyridin-2-yl)methoxy]-1-[6-[(1S,5R)-1-methyl-5-(methylamino)-3-azabicyclo[3.1.0]hexan-3-yl]pyridin-3-yl]pyridin-2-one](/img/structure/B10833998.png)

![1-[2-[4-[(Dimethylamino)methyl]-2-methylphenyl]-2-oxoethyl]-4-phenylmethoxypyridin-2-one](/img/structure/B10834004.png)
![2-(4-fluorophenyl)sulfanyl-6-[3-methoxy-4-(2-pyrrolidin-1-ylethoxy)phenyl]-5H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B10834006.png)
![4-{[(5-chloro-2-pyridinyl)methyl]oxy}-6'-(1-oxo-2,7-diazaspiro[3.5]nonan-2-yl)-2H-1,3'-bipyridin-2-one](/img/structure/B10834017.png)
![4-[(5-Fluoropyridin-2-yl)methoxy]-1-(9-methyl-9,15-diazatetracyclo[10.2.1.02,10.03,8]pentadeca-2(10),3(8),4,6-tetraen-6-yl)pyridin-2-one](/img/structure/B10834019.png)
![1-(6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,3-b]indol-8-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]pyridin-2-one](/img/structure/B10834026.png)
![4-(cyclopropylmethoxy)-N-[2-[[(2-hydroxy-2-methylpropyl)amino]methyl]-1,4-dimethylindol-5-yl]benzamide](/img/structure/B10834027.png)
![6-(4-Chlorophenyl)-3-[3-methoxy-4-[2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethoxy]phenyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B10834028.png)
